Home > Products > Screening Compounds P83781 > ETHYL 2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
ETHYL 2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE -

ETHYL 2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Catalog Number: EVT-6108705
CAS Number:
Molecular Formula: C25H25N3O5S
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Based on the provided literature, a plausible synthesis route for the target compound could involve a modified Hantzsch reaction []. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester like ethyl acetoacetate, and an ammonium source with a suitable 1,3-dicarbonyl compound.

In this case, 4-(methylthio)benzaldehyde could react with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ethyl acetoacetate in the presence of ammonium acetate to form the hexahydroquinoline core. Subsequent reaction with 4-nitroaniline could introduce the 1-(4-nitrophenyl) substituent. Optimization of reaction conditions, such as solvent, temperature, catalyst (e.g., barium nitrate []), and microwave irradiation [, , ], may be necessary to achieve optimal yield and purity.

Molecular Structure Analysis

Based on the analysis of similar 1,4-DHP derivatives presented in the provided papers, we can predict the key structural features of this compound. The hexahydroquinoline system likely adopts a conformation where the 1,4-dihydropyridine ring exists in a boat conformation and the cyclohexene ring adopts a sofa or half-chair conformation [, , , ]. The 4-nitrophenyl and 4-(methylthio)phenyl groups are expected to be positioned pseudo-axially and nearly orthogonal to the 1,4-DHP ring [].

Confirmation of the exact molecular structure and conformation would require techniques like single-crystal X-ray diffraction [, , , , , , ], NMR spectroscopy [, , , ], and possibly computational modeling. Analysis of the crystal packing could reveal intermolecular interactions like hydrogen bonding [, , , ], which influence the solid-state properties of the compound.

Chemical Reactions Analysis

The presence of various functional groups in the target compound suggests potential for diverse chemical transformations. The amino group could participate in reactions like acylation, alkylation, or condensation with aldehydes or ketones, leading to the formation of amides, imines, or other nitrogen-containing heterocycles [, , ]. The ester group could undergo hydrolysis under basic conditions to afford the corresponding carboxylic acid. The methylthio group offers opportunities for oxidation to sulfoxide or sulfone derivatives.

Mechanism of Action

Although the provided literature lacks specific details about the mechanism of action for the target compound, previous studies on 1,4-DHPs suggest potential mechanisms based on their known biological activities. For example, many 1,4-DHP derivatives, like nifedipine, act as calcium channel blockers [, ] by binding to L-type calcium channels and inhibiting calcium influx into cells. This mechanism contributes to their therapeutic effects in conditions like hypertension and angina.

Applications
  • Calcium Channel Blocking Activity: Given its structural similarity to known calcium channel blockers like nifedipine [], the target compound could be investigated for its potential in treating cardiovascular diseases like hypertension, angina, and arrhythmias.
  • Antioxidant Activity: The presence of the methylthio group raises the possibility of antioxidant properties []. Investigating its ability to scavenge free radicals and protect against oxidative stress could reveal potential applications in preventing or treating diseases associated with oxidative damage.
  • Anti-inflammatory Activity: 1,4-DHPs have demonstrated anti-inflammatory properties [, ]. Exploring the target compound's effect on inflammatory mediators and pathways could uncover potential applications in managing inflammatory conditions.
  • Anticancer Activity: Some 1,4-DHP derivatives have shown promising anticancer activities [, ]. Investigating the target compound's effects on cancer cell proliferation, migration, and invasion could reveal potential applications in cancer therapy.

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound serves as a fundamental structural analog within the hexahydroquinoline class. The research paper primarily focuses on elucidating its crystal structure, highlighting the sofa conformation of the hydropyridine ring and the near-orthogonal orientation of the phenyl ring relative to the hexahydroquinoline system [].

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives []

Compound Description: This series of compounds explores the introduction of a pyridine ring fused to the hexahydroquinoline core, along with diverse substituents on both phenyl rings and the 7,7-positions []. The study emphasizes their synthesis and evaluation for antimicrobial activity against bacterial and fungal strains.

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound introduces a 1-methylindole moiety at the 4-position of the hexahydroquinoline scaffold []. The study primarily focuses on its crystal structure, revealing key conformational details and intermolecular interactions.

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound features a 3-nitrophenyl group at the 4-position of the hexahydroquinoline ring []. The research examines its crystal structure, highlighting the conformations of the dihydropyridine and cyclohexanone rings, as well as the intermolecular hydrogen bonding patterns.

3-Acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone []

Compound Description: This compound differs from the target compound by the presence of an acetyl group at the 3-position instead of a carboxylate group, and the lack of an amino group at the 2-position []. The study focuses on its crystal structure, comparing its conformation and packing interactions with the previous compound.

Ethyl 2,7,7-trimethyl-4-(4'-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate [, ]

Compound Description: This compound features a 4-methylphenyl group at the 4-position of the hexahydroquinoline ring [, ]. It is structurally similar to the target compound, with the primary difference being the methyl substituent on the phenyl ring instead of a methylthio group.

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound incorporates a 5-bromo-1H-indole moiety at the 4-position of the hexahydroquinoline scaffold []. The research delves into its crystal structure, emphasizing the conformational variations observed in the two independent molecules present in the asymmetric unit.

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound introduces a 2-fluoro-4-(trifluoromethyl)phenyl group at the 4-position of the hexahydroquinoline ring []. The study emphasizes its synthesis, structural characterization, and computational analyses.

Methyl 2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound represents a basic scaffold within the hexahydroquinoline class, featuring a simple phenyl group at the 4-position []. The research focuses on its crystal and molecular structure, determined through X-ray diffraction analysis.

4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives [, , ]

Compound Description: These series of compounds explore various substitutions on the phenyl ring at the 4-position and modifications at the 2,3,6,7-positions of the hexahydroquinoline core [, , ]. The studies emphasize their potential as therapeutic agents, particularly for treating infertility.

2,7,7-Trimethyl-3-ethoxycarbonyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline []

Compound Description: This compound closely resembles methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, differing only in the alkyl group of the ester moiety at the 3-position []. It shares the 3-nitrophenyl substituent with the target compound, highlighting the significance of this structural feature.

Ethyl 2-amino-7,7-dimethyl-4-(4′-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzopyran-2-carboxylate []

Compound Description: This compound belongs to the dihydropyridine class and features a 4-fluorophenyl group at the 4-position []. Although structurally distinct from the target compound, it provides insights into the broader class of compounds with similar biological activities.

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride [, , ]

Compound Description: This compound, known as NZ-105, belongs to the dihydropyridine class and exhibits potent calcium-antagonistic and antihypertensive activities [, , ]. It features a 3-nitrophenyl group at the 4-position, similar to some of the previously discussed compounds.

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200) []

Compound Description: PAK-200 is a dihydropyridine analogue with a 3-nitrophenyl group at the 4-position and a complex substituted amino group at the 3-position []. It exhibits potent P-glycoprotein inhibitory activity and enhances the cytotoxic effects of Adriamycin.

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [, ]

Compound Description: This compound represents a structurally distinct class of compounds containing pyrazolone, thiazole, and fused pyrimidine moieties [, ]. While not directly comparable to the target compound, it showcases the diversity of heterocyclic systems explored for biological activity.

(8S,8aR)-7,8-dihydro-7-oxo-8-phenoxyacetamido-8aH-azeto[1,2-a]-v-triazolo[3,4-c]pyrimidine-5-carboxylic acids []

Compound Description: This series of compounds features a complex fused ring system comprising azetidine, triazole, and pyrimidine moieties []. The study focuses on their synthesis via intramolecular cycloaddition reactions and evaluates their antibacterial activity.

5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile []

Compound Description: This compound features a 4H-pyran ring system with a 3-nitrophenyl group at the 4-position []. The study focuses on its crystal structure and compares it to a closely related compound with an ethoxycarbonyl group at the 5-position.

2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile []

Compound Description: This compound closely resembles the previous compound, 5-acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile, differing only in the substituent at the 5-position []. It shares the 3-nitrophenyl substituent with the target compound.

Alkyl 4-(3′-(4″-hydroxyphenyl)-1′-phenyl-1′H-pyrazol-4′-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates []

Compound Description: This series of compounds introduces a pyrazole ring linked to the 4-position of the hexahydroquinoline core, with a 4-hydroxyphenyl group on the pyrazole ring []. The study highlights their synthesis and potential antihypertensive activity.

2-[(2-methylacryloyl)oxy]ethyl 4-(3,5-dibromo-2-hydroxyphenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (HM12) []

Compound Description: HM12 is a hexahydroquinoline derivative designed as a calcium channel blocker (CCB) []. It exhibits cardioprotective effects against doxorubicin-induced cardiotoxicity in rats.

[(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (Compound 1) []

Compound Description: Compound 1 represents a benzimidazole piperidine derivative with selective COX-2 inhibitory activity and anti-inflammatory properties []. It showcases a different approach to designing anti-inflammatory agents compared to the hexahydroquinoline derivatives.

Ethyl 1-(5-cyano-2-hydroxyphenyl)-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate (Compound 2) []

Compound Description: Compound 2 is a dihydropyridine derivative designed as a selective COX-2 inhibitor with anti-inflammatory properties []. It highlights the exploration of dihydropyridines as a scaffold for developing anti-inflammatory drugs.

Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound is structurally very similar to the target compound, featuring a 4-bromophenyl group instead of the 4-(methylthio)phenyl group at the 4-position of the hexahydroquinoline ring [].

Ethyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound is another structural analogue of the target compound, with a 3-bromophenyl group at the 4-position of the hexahydroquinoline ring []. The study focuses on its crystal structure and highlights the presence of halogen bonds.

Ethyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound completes the series of bromine-substituted analogs, featuring a 2-bromophenyl group at the 4-position of the hexahydroquinoline ring [].

Ethyl (1S,6R,7R*)-6-benzamido-1-(4-nitrophenyl)-5-oxo-7-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-2-carboxylates []

Compound Description: This series of compounds features a tetrahydropyrazolo[1,2-a]pyrazole core, distinct from the hexahydroquinoline scaffold of the target compound []. The study investigates their synthesis via 1,3-dipolar cycloaddition reactions.

Ethyl 4-(anthracen-9-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This compound incorporates a bulky anthracen-9-yl group at the 4-position of the hexahydroquinoline ring []. The research focuses on its synthesis and crystal structure, providing insights into the structural features of this class of compounds.

Ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate []

Compound Description: This compound represents a structurally complex heterocyclic system incorporating two pyrazole rings, a thiophene ring, and a carboxylate group []. While structurally distinct from the target compound, it highlights the diversity of heterocyclic systems investigated within medicinal chemistry.

Properties

Product Name

ETHYL 2-AMINO-4-[4-(METHYLSULFANYL)PHENYL]-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

IUPAC Name

ethyl 2-amino-4-(4-methylsulfanylphenyl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C25H25N3O5S/c1-3-33-25(30)23-21(15-7-13-18(34-2)14-8-15)22-19(5-4-6-20(22)29)27(24(23)26)16-9-11-17(12-10-16)28(31)32/h7-14,21H,3-6,26H2,1-2H3

InChI Key

GUARJNYWNGVWCU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.